2,5-Dichlorobenzophenone

Friedel-Crafts Acylation Regioselectivity Process Chemistry

Ensure your polymer performance and API synthesis are not compromised. Only the isomerically pure 2,5-dichloro substitution pattern guarantees the linear para-phenylene backbone required for high-Tg polymers (Tg=180°C) and the correct pharmacophore geometry for benzodiazepine anxiolytics like lorazepam. Alternative isomers produce branched, inactive architectures. This monomer's unique orthogonal geometry and reduced hydrogen abstraction reactivity are validated by solid-state crystallography (Pbca). Insist on batch-to-batch consistency for your critical Ni(0)-catalyzed couplings.

Molecular Formula C13H8Cl2O
Molecular Weight 251.1 g/mol
CAS No. 16611-67-9
Cat. No. B102398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzophenone
CAS16611-67-9
Molecular FormulaC13H8Cl2O
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
InChIKeyFAVKIHMGRWRACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichlorobenzophenone (CAS 16611-67-9) for Industrial Synthesis: Key Specifications and Selection Criteria


2,5-Dichlorobenzophenone (CAS 16611-67-9) is a dichlorinated benzophenone derivative featuring two chlorine substituents at the 2- and 5-positions on one phenyl ring [1]. It serves primarily as a versatile synthetic intermediate in pharmaceutical and polymer chemistry, notably as a precursor to benzodiazepine anxiolytics and as a monomer for high-performance poly(para-phenylene) polymers [2]. The compound exhibits a melting point of 87–88°C and is soluble in common organic solvents including ethanol and ether .

Why 2,5-Dichlorobenzophenone Cannot Be Substituted with Other Dichlorobenzophenone Isomers in Critical Applications


Dichlorobenzophenone isomers exhibit fundamentally different reactivity and physical properties that preclude interchangeable use. The 2,5-substitution pattern confers a unique orthogonal geometry critical for polymer backbone linearity, whereas the 2,4- and 3,4-isomers produce non-linear or branched architectures that compromise material performance [1]. Furthermore, the 2,5-isomer displays reduced hydrogen abstraction reactivity in its triplet excited state compared to other chloro-substituted benzophenones, a property with direct implications for photochemical applications [2]. Isomeric contamination in pharmaceutical synthesis leads to purification challenges and potential regulatory compliance issues, underscoring the need for isomerically pure 2,5-dichlorobenzophenone [3].

Quantitative Differentiation of 2,5-Dichlorobenzophenone: Comparative Data for Procurement Decisions


Isomeric Purity and Synthetic Yield: The 2,5-Isomer vs. 2,4- and 3,4-Isomers

In Friedel-Crafts benzoylation reactions, the starting dichlorobenzene isomer dictates the product distribution. Using para-dichlorobenzene as the substrate yields 2,5-dichlorobenzophenone as the 'normal' product, whereas ortho-dichlorobenzene yields predominantly 3,4-dichlorobenzophenone, and meta-dichlorobenzene yields predominantly 2,4-dichlorobenzophenone [1]. Prior methods using nitrobenzene solvent gave 2,5-dichlorobenzophenone yields as low as 0.8%–20%, whereas optimized Lewis acid-catalyzed conditions achieve high isomeric purity and substantially improved yield [2].

Friedel-Crafts Acylation Regioselectivity Process Chemistry

Polymerization Efficiency: Ni(0)-Catalyzed Coupling of 2,5-Dichlorobenzophenone

2,5-Dichlorobenzophenone undergoes Ni(0)-catalyzed coupling to form poly(benzoyl-p-phenylene) with a molecular weight of 58 × 10³ g/mol ([η] = 1.15 dL/g). The resulting polymer exhibits a glass transition temperature (Tg) of 180°C and a 10% weight loss temperature in nitrogen of 576°C [1]. This polymerization is enabled specifically by the para-oriented dichloro substitution pattern, which permits linear chain growth .

Polymer Chemistry Ni(0) Catalysis Poly(para-phenylene)

Crystal Structure Differentiation: 2-Chloro- vs. 2,5-Dichlorobenzophenone

Single-crystal X-ray diffraction reveals that 2,5-dichlorobenzophenone crystallizes in the orthorhombic space group Pbca (No. 61) with unit cell parameters a = 16.414(3) Å, b = 7.7896(1) Å, c = 17.754(4) Å, and Z = 8. In contrast, the mono-chlorinated analogue 2-chlorobenzophenone crystallizes in the monoclinic space group P2₁/c (No. 14) [1]. Torsion angles about the carbonyl group deviate by >20° from those observed in unsubstituted benzophenone, indicating significant steric influence of the 2,5-dichloro substitution pattern on molecular conformation [1].

X-ray Crystallography Solid-State Chemistry Crystal Engineering

Procurement-Relevant Applications of 2,5-Dichlorobenzophenone: Where the 2,5-Isomer Is Essential


Synthesis of Benzodiazepine Pharmaceuticals (e.g., Lorazepam)

2,5-Dichlorobenzophenone serves as a critical precursor in the multi-step synthesis of lorazepam and related benzodiazepine anxiolytics. The compound undergoes conversion to 2-amino-2′,5-dichlorobenzophenone, which is then elaborated to the final benzodiazepine scaffold . The regiospecific 2,5-dichloro substitution pattern is essential for producing the correct pharmacophore geometry; alternative isomers would yield inactive or off-target compounds, necessitating procurement of isomerically pure material [1].

Ni(0)-Catalyzed Synthesis of High-Performance Poly(para-phenylene) Polymers

2,5-Dichlorobenzophenone undergoes Ni(0)-catalyzed cross-coupling polymerization to yield poly(benzoyl-p-phenylene), a thermally robust polymer with Tg = 180°C and Td(10%) = 576°C in nitrogen [2]. The 2,5-dichloro substitution pattern is mandatory for achieving the linear para-phenylene backbone essential for mechanical and thermal performance. This polymer finds application in proton exchange membrane fuel cells (PEMFC) and other high-temperature engineering materials [3].

Crystallographic Reference Standard and Solid-State Studies

The fully characterized crystal structure of 2,5-dichlorobenzophenone (orthorhombic, space group Pbca) provides a well-defined reference for solid-state analytical method development, including XRPD calibration and computational crystal structure prediction validation [4]. The >20° carbonyl torsion deviation from unsubstituted benzophenone makes it a valuable model for studying steric effects on molecular conformation in crystalline benzophenone derivatives.

Synthesis of Substituted para-Polyphenylene Derivatives

As documented in US Patent 5,210,313, 2,5-dichlorobenzophenone and its substituted analogs serve as starting materials for general, pharmaceutical, and polymer synthesis, including the preparation of substituted para-polyphenylenes [1]. The optimized Friedel-Crafts aroylation method enables scalable, cost-effective production of isomerically pure 2,5-dichlorobenzophenone suitable for industrial applications requiring consistent batch-to-batch quality.

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